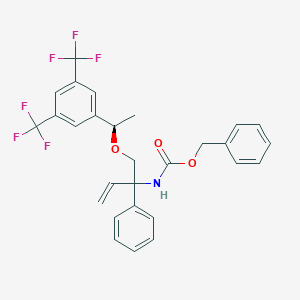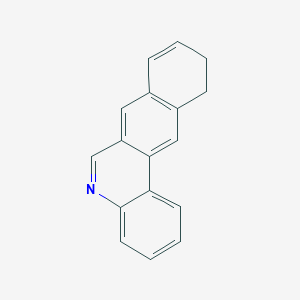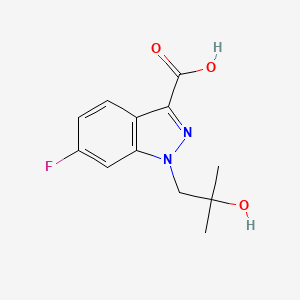![molecular formula C8H10N4O B15237374 (E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) is a complex organic compound characterized by its unique structure, which includes an ethyl group, an amino group, and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with a dicyanoethene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to speed up the reaction. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive groups.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate): shares similarities with other dicyanoethene derivatives and amino-substituted compounds.
(E)-(methylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate): Similar structure but with a methyl group instead of an ethyl group.
(E)-(propylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate): Similar structure but with a propyl group.
Uniqueness
The uniqueness of (E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate) lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H10N4O |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]ethanimidate |
InChI |
InChI=1S/C8H10N4O/c1-3-13-6(2)12-8(5-10)7(11)4-9/h3,11H2,1-2H3/b8-7-,12-6? |
InChI 键 |
DVRJSDQVNLKMBQ-VYPXRBNDSA-N |
手性 SMILES |
CCOC(=N/C(=C(/C#N)\N)/C#N)C |
规范 SMILES |
CCOC(=NC(=C(C#N)N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
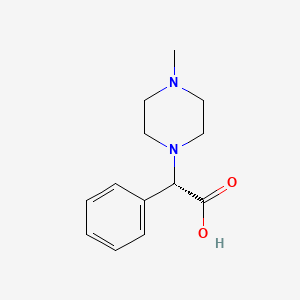
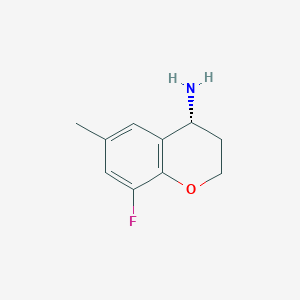
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
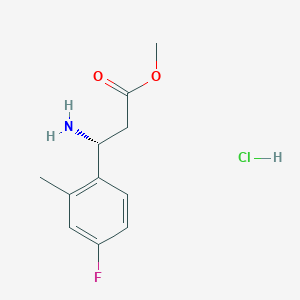
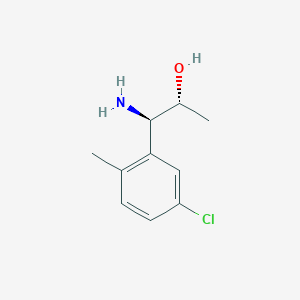
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
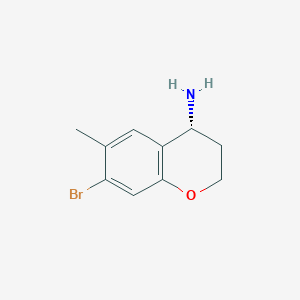
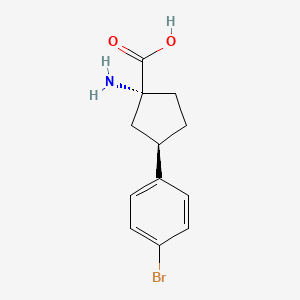
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
